Delavaconine
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Overview
Description
Delavaconine is a diterpenoid alkaloid compound with the molecular formula C₂₂H₃₅NO₅ and a molecular weight of 393.52 g/mol . It is a naturally occurring compound found in certain species of the Aconitum genus, which are known for their medicinal properties and toxic effects. This compound has been studied for its potential pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Delavaconine typically involves the extraction from natural sources, such as the roots of Aconitum species. The extraction process includes several steps:
Extraction: The plant material is dried and powdered, followed by extraction using solvents like ethanol or methanol.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Characterization: The isolated compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for higher yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Delavaconine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Delavaconine has been explored for various scientific research applications:
Chemistry: this compound serves as a model compound for studying the chemical behavior of diterpenoid alkaloids and their derivatives.
Biology: Research on this compound includes its effects on cellular processes and its potential as a bioactive compound in various biological assays.
Medicine: this compound has shown promise in preclinical studies for its analgesic, anti-inflammatory, and anti-tumor activities.
Mechanism of Action
The mechanism of action of Delavaconine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound is known to interact with ion channels and receptors involved in pain and inflammation pathways.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell proliferation, contributing to its analgesic and anti-tumor effects.
Comparison with Similar Compounds
Aconitine: Another diterpenoid alkaloid from the Aconitum genus, known for its potent analgesic and toxic effects.
Mesaconitine: Similar in structure to Delavaconine, with comparable pharmacological activities.
Hypaconitine: Another related compound with analgesic and anti-inflammatory properties.
Comparison: this compound is unique among these compounds due to its specific molecular structure, which influences its pharmacological profile. While all these compounds share similar core structures, the presence of different functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
1356-51-0 |
---|---|
Molecular Formula |
C22H35NO5 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1R,4R,5R,6S,8S,9S,13R,16S)-11-ethyl-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8-triol |
InChI |
InChI=1S/C22H35NO5/c1-4-23-10-11-5-6-15(27-2)22-12(11)7-13(18(22)23)20(25)9-16(28-3)21(26)8-14(22)17(20)19(21)24/h11-19,24-26H,4-10H2,1-3H3/t11-,12?,13-,14?,15-,16-,17?,18?,19+,20-,21-,22-/m0/s1 |
InChI Key |
HDJXHFQXBLLNBR-XMXXPDJRSA-N |
Isomeric SMILES |
CCN1C[C@@H]2CC[C@@H]([C@@]34C2C[C@@H](C31)[C@]5(C[C@@H]([C@]6(CC4C5[C@H]6O)O)OC)O)OC |
Canonical SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6(CC4C5C6O)O)OC)O)OC |
Origin of Product |
United States |
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